molecular formula C2H4F2O2 B13110986 2,2-Difluoroethane-1,1-diol

2,2-Difluoroethane-1,1-diol

Katalognummer: B13110986
Molekulargewicht: 98.05 g/mol
InChI-Schlüssel: VOYLGRBFALRMGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoroethane-1,1-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to an ethane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethane-1,1-diol typically involves the fluorination of ethane derivatives. One common method is the reaction of ethylene glycol with hydrogen fluoride under controlled conditions to introduce the fluorine atoms. The reaction is carried out at low temperatures to prevent over-fluorination and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound. The use of catalysts, such as metal fluorides, can further improve the efficiency of the fluorination process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoroethane-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoroacetic acid under the influence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the diol into difluoroethane.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation: Difluoroacetic acid.

    Reduction: Difluoroethane.

    Substitution: Halogenated or alkylated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoroethane-1,1-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique fluorine atoms make it valuable in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a metabolic inhibitor due to its ability to interfere with enzymatic processes.

    Medicine: Explored for its potential use in drug design, particularly in the development of enzyme inhibitors and antiviral agents.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.

Wirkmechanismus

The mechanism of action of 2,2-Difluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.

Vergleich Mit ähnlichen Verbindungen

    1,1-Difluoroethane: A hydrofluorocarbon with similar fluorine content but different structural properties.

    1,2-Difluoroethane: An isomer with fluorine atoms on adjacent carbon atoms, leading to different chemical behavior.

    Fluoroethane: A simpler fluorinated ethane derivative with only one fluorine atom.

Uniqueness: 2,2-Difluoroethane-1,1-diol is unique due to the presence of both fluorine atoms and hydroxyl groups on the same carbon atoms. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C2H4F2O2

Molekulargewicht

98.05 g/mol

IUPAC-Name

2,2-difluoroethane-1,1-diol

InChI

InChI=1S/C2H4F2O2/c3-1(4)2(5)6/h1-2,5-6H

InChI-Schlüssel

VOYLGRBFALRMGT-UHFFFAOYSA-N

Kanonische SMILES

C(C(F)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.